molecular formula C14H18BrNO4S B582026 tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate CAS No. 887593-59-1

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B582026
CAS No.: 887593-59-1
M. Wt: 376.265
InChI Key: GBYNEEZSXKSQCS-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.265. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents

This paper discusses the synthesis of compounds related to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, focusing on their potential as antimicrobial agents. The compounds were characterized through elemental analysis, IR, 1H NMR, and Mass spectral analysis, and then screened for their antimicrobial activity (Doraswamy & Ramana, 2013).

Amino Acid-Azetidine Chimeras: Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

This research involved synthesizing azetidine-2-carboxylic acid (Aze) analogs with various side chains, including the tert-butyl ester. These compounds are designed to study the influence of conformation on peptide activity, demonstrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).

Base-Promoted Diastereoselective α-Alkylation of Borane N-((S)-1'-Phenylethyl)azetidine-2-Carboxylic Acid Ester Complexes

This study explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, where compounds similar to this compound were used. The method demonstrated the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Silylmethyl-Substituted Aziridine and Azetidine as Masked 1,3- and 1,4-Dipoles for Formal [3 + 2] and [4 + 2] Cycloaddition Reactions

This research involved the use of silylmethyl-substituted aziridine and azetidine, similar to this compound, for cycloaddition reactions. The study highlighted the compounds' utility in synthesizing various complex chemical structures (Yadav & Sriramurthy, 2005).

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine

This paper focused on the polymerization of tert-butyl aziridine-1-carboxylate, relevant to this compound, highlighting its role in forming polysulfonyllaziridines and its potential in synthesizing polyimines (Giri, Chang, Mbarushimana, & Rupar, 2022).

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNEEZSXKSQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698799
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-59-1
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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